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molecular formula C15H24N2O B8360461 4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine

4-(2-Methyl-4-morpholinobutan-2-yl)benzenamine

Cat. No. B8360461
M. Wt: 248.36 g/mol
InChI Key: NMXPKLARECIAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642624B2

Procedure details

To a solution of 4-[3-methyl-3-(4-nitro-phenyl)-butyl]-morpholine (0.50 g, 1.8 mmol, Step E) in THF (40 mL) was added AcOH (1.97 mmol, 34.5 mmol) followed by zinc (9.1 g, 137 mmol). The mixture was stirred for 1 h and filtered on Celite®. The mixture was diluted with H2O, and aqueous NaHCO3 and the THF was evaporated. The residue was extracted with EtOAc, dried and evaporated to give the title intermediate. Calc'd for C15H24N2O: 248.19.
Name
4-[3-methyl-3-(4-nitro-phenyl)-butyl]-morpholine
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.97 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
9.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)([CH3:11])[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.CC(O)=O>C1COCC1.[Zn]>[CH3:11][C:2]([C:12]1[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=1)([CH3:1])[CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1

Inputs

Step One
Name
4-[3-methyl-3-(4-nitro-phenyl)-butyl]-morpholine
Quantity
0.5 g
Type
reactant
Smiles
CC(CCN1CCOCC1)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.97 mmol
Type
reactant
Smiles
CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on Celite®
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O, and aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
the THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CCN1CCOCC1)(C)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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